

Methyl 2-(aminosulfonyl)benzoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-(aminosulfonyl)benzoate**

Cat. No.: **B1209806**

[Get Quote](#)

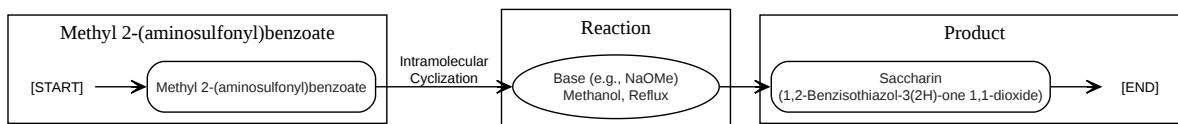
Introduction

Methyl 2-(aminosulfonyl)benzoate is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the preparation of a variety of heterocyclic compounds and other molecules of pharmaceutical and agrochemical interest. Its bifunctional nature, possessing both a reactive methyl ester and an aminosulfonyl group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of **methyl 2-(aminosulfonyl)benzoate** in the synthesis of key structural motifs.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	57683-71-3	[1]
Molecular Formula	C ₈ H ₉ NO ₄ S	[1]
Molecular Weight	215.23 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	126-128 °C	[2]
Solubility	Soluble in polar organic solvents	[2]

Applications in Organic Synthesis


Methyl 2-(aminosulfonyl)benzoate is a precursor for several important classes of compounds, including:

- Saccharin and its derivatives: Intramolecular cyclization of the aminosulfonyl group onto the ester carbonyl leads to the formation of the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core, commonly known as saccharin.
- Pyrazol-benzenesulfonamides: The ester functionality can be transformed into a hydrazide, which can then undergo cyclization to form pyrazole-fused heterocycles. These compounds are of interest in medicinal chemistry.
- N-Substituted Benzamides: The methyl ester can be readily converted to amides by reaction with primary and secondary amines, providing a straightforward route to a variety of substituted benzamides.

Application Note 1: Synthesis of 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin)

The intramolecular cyclization of **methyl 2-(aminosulfonyl)benzoate** is a direct and efficient method for the synthesis of saccharin. This reaction is typically promoted by a base, which deprotonates the sulfonamide nitrogen, facilitating its nucleophilic attack on the ester carbonyl.

Reaction Scheme:

[Click to download full resolution via product page](#)

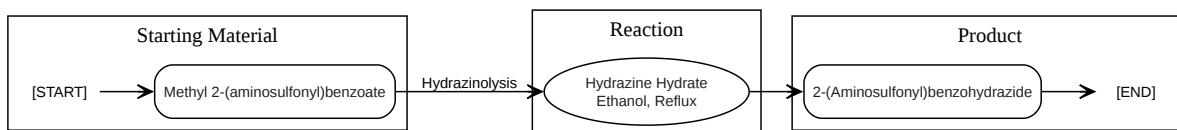
Caption: Synthesis of Saccharin via Intramolecular Cyclization.

Experimental Protocol: Base-Catalyzed Intramolecular Cyclization

Materials:

- **Methyl 2-(aminosulfonyl)benzoate**
- Sodium methoxide (NaOMe)
- Anhydrous Methanol (MeOH)
- Hydrochloric acid (HCl), 1 M
- Deionized water
- Ethyl acetate
- Brine

Procedure:


- To a solution of **methyl 2-(aminosulfonyl)benzoate** (1.0 eq) in anhydrous methanol (10 mL/mmol), add sodium methoxide (1.2 eq) at room temperature under a nitrogen atmosphere.
- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
- Dissolve the residue in deionized water and acidify to pH 2-3 with 1 M HCl.
- The resulting precipitate is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to afford 1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
- The crude product can be further purified by recrystallization from ethanol/water.

Reactant	Molar Eq.	Solvent	Base	Temperature	Reaction Time	Typical Yield
Methyl 2-(aminosulfonyl)benzoate	1.0	Methanol	NaOMe (1.2 eq)	Reflux	2-4 h	85-95%

Application Note 2: Synthesis of 2-(Aminosulfonyl)benzohydrazide

The conversion of the methyl ester to a hydrazide is a key step in the synthesis of pyrazole-containing compounds. This transformation is readily achieved by reacting **methyl 2-(aminosulfonyl)benzoate** with hydrazine hydrate.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of 2-(Aminosulfonyl)benzohydrazide.

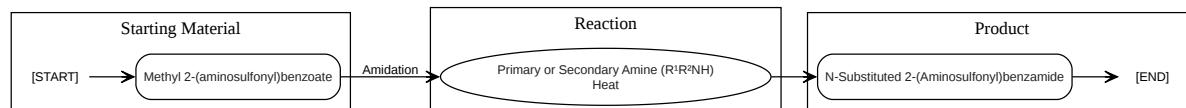
Experimental Protocol: Hydrazinolysis of Methyl Ester

Materials:

- **Methyl 2-(aminosulfonyl)benzoate**
- Hydrazine hydrate (80% in water)
- Ethanol

- Deionized water

Procedure:


- Suspend **methyl 2-(aminosulfonyl)benzoate** (1.0 eq) in ethanol (15 mL/mmol).
- Add hydrazine hydrate (3.0 eq) to the suspension.
- Heat the reaction mixture to reflux for 4-6 hours, during which the solid will dissolve.
- Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
- Concentrate the solution under reduced pressure to approximately one-third of its original volume.
- Add cold deionized water to the concentrated mixture to precipitate the product.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(aminosulfonyl)benzohydrazide.

Reactant	Molar Eq.	Solvent	Reagent	Temperature	Reaction Time	Typical Yield
Methyl 2-(aminosulfonyl)benzoate	1.0	Ethanol	Hydrazine Hydrate (3.0 eq)	Reflux	4-6 h	90-98%

Application Note 3: Synthesis of N-Substituted 2-(Aminosulfonyl)benzamides

The direct amidation of **methyl 2-(aminosulfonyl)benzoate** with primary or secondary amines provides a facile route to a diverse library of N-substituted 2-(aminosulfonyl)benzamides. This reaction can be carried out under neat conditions or in a suitable solvent.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of N-Substituted 2-(Aminosulfonyl)benzamides.

Experimental Protocol: Direct Amidation

Materials:

- **Methyl 2-(aminosulfonyl)benzoate**
- Desired primary or secondary amine
- Toluene (optional)
- Hydrochloric acid (HCl), 1 M
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexanes

Procedure:

- In a round-bottom flask, combine **methyl 2-(aminosulfonyl)benzoate** (1.0 eq) and the desired amine (1.5-2.0 eq).

- If the amine is a solid, add a minimal amount of a high-boiling solvent like toluene.
- Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
- Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
- If a solvent was used, remove it under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the desired N-substituted 2-(aminosulfonyl)benzamide.

Reactant	Molar Eq.	Solvent	Reagent	Temperature	Reaction Time	Typical Yield
Methyl 2-(aminosulfonyl)benzoate	1.0	Toluene (optional)	Amine (1.5-2.0 eq)	80-120 °C	12-24 h	70-90%

Safety Information

Methyl 2-(aminosulfonyl)benzoate may cause skin and eye irritation.[2] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | C8H9NO4S | CID 42546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 邻甲酸甲酯苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Methyl 2-(aminosulfonyl)benzoate: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209806#methyl-2-aminosulfonyl-benzoate-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com